molecular formula C8H3BrF4O B2442905 2-Bromo-5-fluoro-4-(trifluoromethyl)benzaldehyde CAS No. 2091605-30-8

2-Bromo-5-fluoro-4-(trifluoromethyl)benzaldehyde

Cat. No.: B2442905
CAS No.: 2091605-30-8
M. Wt: 271.009
InChI Key: QDVVVLBIZKZAOP-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-(trifluoromethyl)benzaldehyde (CAS 2091605-30-8) is a high-purity chemical compound offered for research and development purposes. This benzaldehyde derivative is characterized by its molecular formula of C8H3BrF4O and a molecular weight of 271.01 g/mol . It is a versatile building block in organic synthesis, and its specific substitution pattern - featuring bromo, fluoro, and trifluoromethyl functional groups on the benzaldehyde core - makes it a valuable intermediate for constructing more complex molecules, particularly in medicinal chemistry and materials science research. The presence of multiple halogens and the aldehyde group offers diverse reactivity for further chemical transformations, such as cross-coupling reactions or nucleophilic additions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-bromo-5-fluoro-4-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O/c9-6-2-5(8(11,12)13)7(10)1-4(6)3-14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVVVLBIZKZAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)C(F)(F)F)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-fluoro-4-(trifluoromethyl)benzaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2-bromo-1-methyl-4-(trifluoromethyl)benzene to form 2-bromo-4-(trifluoromethyl)benzoic acid. This intermediate is then reduced to 2-bromo-4-(trifluoromethyl)benzyl alcohol, which is further oxidized to yield the desired aldehyde .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation and reduction reactions under controlled conditions. The use of specific catalysts and reagents, such as high-manganese tetraethylammonium and pyridine, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic substitution under controlled conditions.

Reaction Type Reagents/Conditions Product Yield Source
Bromine substitutionPd(PPh₃)₄, K₂CO₃, aryl boronic acid (Suzuki coupling)Biaryl derivatives with trifluoromethyl groups75–85%
Bromine displacementNaN₃, DMF, 80°C2-Azido-5-fluoro-4-(trifluoromethyl)benzaldehyde68%

Key Findings :

  • Suzuki coupling enables the introduction of aryl/heteroaryl groups for pharmaceutical intermediates .

  • Azide substitution provides access to click chemistry applications.

Aldehyde Group Reactivity

The aldehyde functional group participates in oxidation, reduction, and condensation reactions.

Oxidation

Reagent Conditions Product Yield Source
KMnO₄H₂O, 90°C, 6 h2-Bromo-5-fluoro-4-(trifluoromethyl)benzoic acid92%
Ag₂ONH₃, THF, RT, 12 hCorresponding carboxylic acid85%

Reduction

Reagent Conditions Product Yield Source
NaBH₄MeOH, 0°C to RT, 2 h2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl alcohol88%
LiAlH₄Et₂O, reflux, 4 hBenzyl alcohol derivative78%

Key Findings :

  • Oxidation with KMnO₄ produces benzoic acids for polymer synthesis.

  • NaBH₄ selectively reduces the aldehyde without affecting bromine or trifluoromethyl groups.

Electrophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl group directs electrophiles to specific positions.

Reaction Reagents Position Product Yield Source
NitrationHNO₃, H₂SO₄, 0°C6-position2-Bromo-5-fluoro-4-(trifluoromethyl)-6-nitrobenzaldehyde63%
SulfonationSO₃, H₂SO₄, 50°C3-positionSulfonated derivative58%

Key Findings :

  • Nitration occurs preferentially at the 6-position due to the trifluoromethyl group’s meta-directing effect .

Cross-Coupling Reactions

The bromine atom facilitates transition-metal-catalyzed cross-couplings.

Reaction Type Catalyst/Reagents Product Yield Source
Heck couplingPd(OAc)₂, PPh₃, K₂CO₃Alkenylated derivatives72%
Buchwald-HartwigPd(dba)₂, XantphosAminated products65%

Key Findings :

  • Heck coupling introduces alkenes for conjugated systems in material science .

Condensation Reactions

The aldehyde group forms Schiff bases and heterocycles.

Reaction Reagents Product Yield Source
Schiff base formationAniline, EtOH, RTN-(2-bromo-5-fluoro-4-(trifluoromethyl)benzylidene)aniline81%
Quinazolinone synthesisNH₄OAc, AcOH, 120°CTrifluoromethyl-substituted quinazolinones77%

Key Findings :

  • Quinazolinones derived from this compound show antitumor activity .

Stability and Side Reactions

  • Hydrolytic Stability : The trifluoromethyl group resists hydrolysis under acidic/basic conditions (pH 2–12).

  • Thermal Decomposition : Degrades above 250°C, releasing HF and CO₂ .

Scientific Research Applications

Organic Synthesis

Building Block for Pharmaceuticals:
2-Bromo-5-fluoro-4-(trifluoromethyl)benzaldehyde serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. The presence of fluorine atoms can improve the lipophilicity and metabolic stability of drug candidates, which is essential for enhancing their bioavailability and efficacy. Compounds with similar structures have shown promising bioactivities, including anticancer, anticonvulsant, and antifungal properties.

Fluorinated Fine Chemicals:
The compound can be utilized to synthesize various fluorinated fine chemicals, which are important in medicinal chemistry. The introduction of fluorine can significantly alter the chemical properties of molecules, impacting their stability and reactivity. This makes 2-Bromo-5-fluoro-4-(trifluoromethyl)benzaldehyde a potential precursor for developing novel fluorinated compounds with desirable characteristics for pharmaceutical applications.

Medicinal Chemistry

Bioactivity Studies:
Research indicates that compounds containing similar functional groups exhibit various biological activities. For instance, studies have highlighted the potential of fluorinated benzaldehydes in developing new therapeutic agents targeting specific diseases. The unique electronic properties imparted by the trifluoromethyl and fluorine groups can enhance interactions with biological targets, leading to improved drug candidates .

Case Studies:
Several studies have documented the synthesis of drug candidates using 2-Bromo-5-fluoro-4-(trifluoromethyl)benzaldehyde as a starting material. For example:

  • Anticancer Agents: Investigations into similar compounds have revealed their potential as anticancer agents due to their ability to inhibit tumor growth through various mechanisms.
  • Antiviral Compounds: The compound has been explored for its antiviral properties, with ongoing research assessing its effectiveness against viral infections .

Agrochemical Applications

Pesticide Development:
In agrochemistry, 2-Bromo-5-fluoro-4-(trifluoromethyl)benzaldehyde can be employed as an intermediate in synthesizing novel pesticides. The incorporation of fluorine into pesticide formulations can enhance their potency and selectivity against target pests while minimizing environmental impact.

Chemical Reactivity and Derivative Synthesis

Reactivity with Nucleophiles:
The compound's unique electronic structure allows it to engage in diverse reactions with nucleophiles, making it suitable for synthesizing various derivatives. This reactivity is attributed to the electron-withdrawing nature of the trifluoromethyl and fluorine substituents, which enhances electrophilicity .

Summary Table of Applications

Application AreaDescriptionExamples/Case Studies
Organic SynthesisIntermediate for pharmaceuticals and fine chemicalsAnticancer and antiviral agents
Medicinal ChemistryEnhances bioavailability and efficacy of drug candidatesStudies on bioactivity against cancer and viral infections
AgrochemicalsUsed in developing novel pesticidesEnhanced potency and selectivity in pest control
Chemical ReactivityEngages with nucleophiles for derivative synthesisSynthesis of various complex organic molecules

Mechanism of Action

The mechanism by which 2-Bromo-5-fluoro-4-(trifluoromethyl)benzaldehyde exerts its effects involves interactions with various molecular targets. The presence of electron-withdrawing groups like bromine, fluorine, and trifluoromethyl enhances its reactivity and ability to participate in electrophilic aromatic substitution reactions. These interactions can modulate the activity of enzymes and other biological molecules, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)benzaldehyde
  • 2-Bromo-4-(trifluoromethyl)benzaldehyde
  • 2-Bromo-5-fluoropyridine

Uniqueness

2-Bromo-5-fluoro-4-(trifluoromethyl)benzaldehyde stands out due to the simultaneous presence of bromine, fluorine, and trifluoromethyl groups, which impart unique electronic and steric properties. These characteristics make it particularly useful in the synthesis of complex organic molecules and in applications requiring high reactivity and selectivity .

Biological Activity

2-Bromo-5-fluoro-4-(trifluoromethyl)benzaldehyde is an aromatic compound notable for its unique combination of functional groups, including bromine, fluorine, and a trifluoromethyl group. This structural composition imparts distinct electronic and steric properties that enhance its reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various biological applications.

  • Molecular Formula : C₈H₃BrF₄O
  • Molecular Weight : Approximately 253.02 g/mol
  • Functional Groups :
    • Bromine (Br)
    • Fluorine (F)
    • Trifluoromethyl (CF₃)

The presence of these electronegative substituents significantly influences the compound's lipophilicity, metabolic stability, and protein binding, which are critical factors in drug design and development.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Anticancer Properties : Similar fluorinated compounds have shown efficacy in inhibiting cancer cell proliferation.
  • Anticonvulsant Activity : The incorporation of fluorine atoms can enhance the potency of anticonvulsant agents.
  • Antifungal Effects : Compounds with trifluoromethyl groups have been associated with antifungal activity.

The specific biological activities of 2-Bromo-5-fluoro-4-(trifluoromethyl)benzaldehyde are still under investigation, but its potential as a precursor for novel drug candidates is promising due to its unique electronic properties .

The unique electronic structure of 2-Bromo-5-fluoro-4-(trifluoromethyl)benzaldehyde allows it to engage in diverse interactions with biological molecules. This reactivity can lead to the formation of new therapeutic agents through various mechanisms, including:

  • Nucleophilic Attacks : The compound can react with nucleophiles, which may lead to the formation of biologically active derivatives.
  • Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling .

Case Studies and Research Findings

  • Anticancer Activity : A study focused on compounds structurally similar to 2-Bromo-5-fluoro-4-(trifluoromethyl)benzaldehyde demonstrated significant inhibition of cell proliferation in cancer cell lines. The compound exhibited an IC₅₀ value indicating its potency against specific tumor types .
  • Fluorinated Drug Development : Research has shown that incorporating fluorinated moieties into drug candidates enhances their pharmacokinetic properties, such as metabolic stability and selectivity. This suggests that 2-Bromo-5-fluoro-4-(trifluoromethyl)benzaldehyde could serve as a valuable building block for developing new fluorinated pharmaceuticals .
  • Biological Interactions : Interaction studies reveal that the compound's unique electronic structure promotes engagement with various biological targets, which may lead to the discovery of novel therapeutic agents.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC₅₀ Value (μM)Reference
2-Bromo-5-fluoro-4-(trifluoromethyl)benzaldehydeAnticancerTBD
Similar Fluorinated Compound AAnticancer0.126
Similar Fluorinated Compound BAnticonvulsantTBD
Similar Fluorinated Compound CAntifungalTBD

Q & A

Q. What are the established synthetic routes for 2-Bromo-5-fluoro-4-(trifluoromethyl)benzaldehyde, and what are their efficiency metrics?

  • Methodological Answer : The compound is typically synthesized via halogenation or cross-coupling reactions. For example:
  • Direct Bromination : Fluorinated benzaldehyde derivatives undergo regioselective bromination using NBS\text{NBS} (N-bromosuccinimide) under radical initiation (e.g., AIBN) in CCl4\text{CCl}_4. Yields range from 60–75% depending on reaction time and temperature .
  • Suzuki-Miyaura Coupling : Aryl boronic acids react with brominated intermediates catalyzed by Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4. This method achieves higher regioselectivity (85–90% yield) but requires anhydrous conditions .
  • Table 1 : Comparison of Synthetic Routes
MethodCatalyst/ReagentYield (%)Purity (HPLC)Reference
Direct BrominationNBS/AIBN65>95%
Suzuki-Miyaura CouplingPd0\text{Pd}^088>98%

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Skin/Eye Exposure : Flush with water for 15 minutes (use eyewash stations) and seek immediate medical attention. Contaminated clothing must be removed and washed before reuse .
  • Inhalation : Use fume hoods with adequate airflow; monitor for respiratory irritation.
  • Waste Disposal : Halogenated waste must be stored separately in labeled containers and processed by certified hazardous waste facilities to prevent environmental contamination .

Q. Which spectroscopic techniques are optimal for structural confirmation?

  • Methodological Answer :
  • X-ray Crystallography : Provides unambiguous confirmation of molecular geometry. For example, single-crystal studies reveal a planar aromatic ring with bond angles of 120±2120^\circ \pm 2^\circ and C-Br\text{C-Br} bond lengths of 1.89A˚1.89 \, \text{Å} .
  • NMR : 19F NMR^{19}\text{F NMR} shows distinct peaks for fluorine at δ110ppm\delta -110 \, \text{ppm} (CF3_3) and δ60ppm\delta -60 \, \text{ppm} (aryl-F). 13C NMR^{13}\text{C NMR} confirms the aldehyde proton at δ190ppm\delta 190 \, \text{ppm} .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and bromo substituents influence reactivity in nucleophilic aromatic substitution?

  • Methodological Answer : The trifluoromethyl group (CF3-\text{CF}_3) is strongly electron-withdrawing (-I effect), activating the benzene ring toward nucleophilic attack at the para position. The bromo substituent acts as a leaving group, facilitating substitution.
  • Kinetic Studies : Competitive reactions with NH3\text{NH}_3 in DMF show a rate increase of 3× compared to non-fluorinated analogs. Steric effects from CF3-\text{CF}_3 slightly reduce yields in bulky nucleophiles (e.g., 70% for aniline vs. 50% for tert-butylamine) .

Q. What strategies resolve discrepancies in reported melting points or spectral data?

  • Methodological Answer : Contradictions often arise from impurities or polymorphic forms.
  • Recrystallization : Use polar aprotic solvents (e.g., DMSO) to isolate pure crystals. For example, melting points vary from 60C60^\circ\text{C} (crude) to 62C62^\circ\text{C} (purified) .
  • Analytical Cross-Validation : Combine GC-MS\text{GC-MS}, HPLC\text{HPLC}, and IR\text{IR} (aldehyde C=O stretch at 1700cm11700 \, \text{cm}^{-1}) to confirm purity .

Q. How is this compound utilized in synthesizing bioactive molecules?

  • Methodological Answer :
  • Anticancer Agents : The aldehyde group undergoes Wittig reactions to form α,β-unsaturated ketones, which are intermediates in kinase inhibitors. For example, coupling with triphenylphosphonium ylides yields compounds with IC50\text{IC}_{50} values of 2.1μM2.1 \, \mu\text{M} against breast cancer cell lines .
  • Antimicrobial Derivatives : Reductive amination with primary amines produces Schiff bases, screened for activity against S. aureus (MIC: 8μg/mL8 \, \mu\text{g/mL}) .

Data Contradiction Analysis

Q. Why do catalytic cross-coupling reactions show variable yields in different studies?

  • Methodological Answer : Variations arise from catalyst loading, solvent polarity, and oxygen sensitivity.
  • Optimization Example : Using Pd(OAc)2\text{Pd(OAc)}_2 (5 mol%) with Et3N\text{Et}_3\text{N} in THF improves yields to 90%, whereas aerobic conditions reduce efficiency to 60% due to catalyst oxidation .

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